Soluble epoxide hydrolase inhibitor IN-12, commonly referred to as sEH-IN-12, is a chemical compound that has garnered attention in the field of pharmacology due to its potential therapeutic applications. It primarily functions as an inhibitor of soluble epoxide hydrolase, an enzyme that plays a crucial role in the metabolism of epoxides, which are important signaling molecules involved in various physiological processes, including inflammation and pain modulation. The inhibition of this enzyme can lead to increased levels of beneficial epoxides, thereby providing a therapeutic strategy for treating conditions such as hypertension and pain-related disorders.
sEH-IN-12 is classified under the category of small molecule inhibitors. It is derived from a structural modification of existing compounds known for their inhibitory effects on soluble epoxide hydrolase. The compound's synthesis often involves organic chemistry techniques that facilitate the formation of specific functional groups essential for its biological activity.
The synthesis of sEH-IN-12 typically involves several key steps:
For instance, one method involves reacting an anhydride with a suitable amine under reflux conditions, followed by extraction and purification steps to isolate the desired sEH-IN-12 compound .
The molecular structure of sEH-IN-12 features a core structure that includes various functional groups critical for its interaction with soluble epoxide hydrolase. Typically, the compound consists of a central carbon framework with substituents that enhance its binding affinity to the enzyme.
sEH-IN-12 participates in various chemical reactions primarily related to its function as an inhibitor:
The kinetics of these reactions can be studied using enzyme assays that measure the rate of substrate conversion in the presence and absence of sEH-IN-12 .
The mechanism by which sEH-IN-12 exerts its inhibitory effects involves several steps:
Research indicates that this mechanism can be quantitatively assessed through various biochemical assays that track changes in enzyme activity .
sEH-IN-12 typically exhibits properties consistent with small organic molecules:
The chemical stability of sEH-IN-12 is influenced by factors such as pH and temperature. Under standard laboratory conditions, it remains stable but may degrade under extreme conditions or prolonged exposure to light.
sEH-IN-12 has significant potential in various scientific applications:
Soluble epoxide hydrolase (sEH) is a pivotal enzyme in the arachidonic acid cascade, primarily responsible for hydrolyzing epoxy fatty acids (EpFAs) into less bioactive diols. Epoxyeicosatrienoic acids (EETs), derived from arachidonic acid via cytochrome P450 epoxygenases, serve as key signaling molecules with vasodilatory, anti-inflammatory, and organ-protective properties. sEH catalyzes the conversion of EETs to dihydroxyeicosatrienoic acids (DHETs), diminishing their biological activity [6] [9]. This hydrolysis reaction follows a two-step catalytic mechanism: nucleophilic attack by Asp333 on the epoxide ring, forming a covalent ester intermediate, followed by hydrolysis via a water molecule activated by tyrosine residues (Tyr381/Tyr465) [9]. sEH also metabolizes epoxides from other fatty acids, including linoleic acid (EpOMEs), which yield pro-inflammatory diols (DiHOMEs) upon hydrolysis [10]. The enzyme’s activity is tissue-specific, with high expression in liver and kidney, influencing cardiovascular and metabolic homeostasis [7] [9].
Table 1: Key Epoxy Fatty Acid (EpFA) Substrates of sEH and Their Biological Roles
Precursor Fatty Acid | EpFA Metabolite | Biological Activity | Diol Metabolite |
---|---|---|---|
Arachidonic acid (ARA) | 14,15-EET, 11,12-EET | Vasodilation, Anti-inflammation | 14,15-DHET, 11,12-DHET |
Linoleic acid (LA) | 9,10-EpOME | Pro-angiogenic | 9,10-DiHOME |
α-Linolenic acid (ALA) | 9,10-EpODE | Vasoactive | 9,10-DiHODE |
Docosahexaenoic acid (DHA) | 19,20-EDP | Cardioprotective | 19,20-DiHDPA |
Data synthesized from [6] [10]
sEH-IN-12 (C₂₅H₂₉N₅O₂, MW 431.53 g/mol) is a urea-based inhibitor exhibiting high affinity for the sEH catalytic pocket. X-ray crystallography of human sEH (PDB: 1ZD3) reveals a dimeric structure with a C-terminal hydrolase domain harboring the catalytic triad (Asp333, Tyr381, Tyr465) [1] [9]. The urea moiety of sEH-IN-12 forms critical hydrogen bonds: the carbonyl oxygen interacts with Tyr381 and Tyr465, while the N-H group donates a hydrogen bond to Asp333. This binding mimics the transition state of the epoxide substrate, rendering sEH-IN-12 a competitive inhibitor [9]. Additionally, the adamantyl group of sEH-IN-12 occupies the hydrophobic "W334 niche," and its flexible alkyl chain extends into the "F265 pocket," enhancing binding stability. Molecular dynamics simulations confirm low conformational flexibility (<1 Å RMSD) during ligand-receptor engagement, explaining its nanomolar inhibitory potency (IC₅₀ ≈ 11 nM) [1] [9].
sEH-IN-12 potently shifts EpFA metabolism toward the accumulation of bioactive epoxides. In endothelial cells, sEH inhibition increases EET levels by 4-fold while suppressing DHET formation, as demonstrated by liquid chromatography-tandem mass spectrometry (LC-MS/MS) [6] [10]. This shift enhances EET-mediated activation of calcium-activated potassium (KCa) channels, inducing vascular hyperpolarization and vasodilation [3]. Critically, sEH-IN-12 redirects EETs toward alternative pathways:
sEH-IN-12 exerts indirect anti-inflammatory effects by modulating cytokine networks. EETs stabilized by sEH inhibition suppress NF-κB activation via IκB kinase (IKK) inhibition, preventing IκBα degradation and subsequent nuclear translocation of NF-κB [4] [8]. This downregulates pro-inflammatory gene transcription:
Table 2: sEH-IN-12-Mediated Modulation of Inflammatory Pathways
Target Pathway | Effect of sEH-IN-12 | Functional Outcome | Experimental Evidence |
---|---|---|---|
NF-κB/IκBα | ↓ IκBα degradation | Reduced nuclear translocation of NF-κB | 70% ↓ in phospho-IκBα in macrophages [4] |
TNF-α synthesis | ↓ TNF-α mRNA expression | Disrupted cytokine cascade | 50% ↓ in serum TNF-α in stroke models [3] |
IL-6 release | ↓ STAT3 phosphorylation & ROS | Attenuated acute-phase response | 60% ↓ in IL-6 in RAW264.7 cells [8] |
NADPH oxidase | ↓ Superoxide production | Lower oxidative stress | 45% ↓ in ROS in endothelial cells [8] |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0